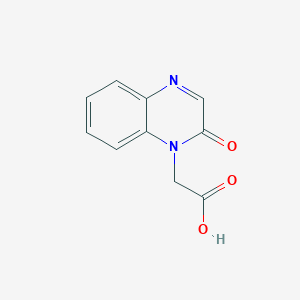

(2-oxoquinoxalin-1(2H)-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxoquinoxalin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-5-11-7-3-1-2-4-8(7)12(9)6-10(14)15/h1-5H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIBGUQZEPGFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368855 | |

| Record name | (2-oxoquinoxalin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63642-41-1 | |

| Record name | (2-oxoquinoxalin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid

Abstract

(2-oxoquinoxalin-1(2H)-yl)acetic acid and its derivatives are pivotal intermediates in the field of medicinal chemistry, serving as foundational scaffolds for a variety of pharmacologically active agents. The quinoxaline core is a recurring motif in numerous therapeutic compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive technical overview of the primary synthetic pathways to (2-oxoquinoxalin-1(2H)-yl)acetic acid, designed for researchers, scientists, and professionals in drug development. We will delve into two robust synthetic strategies: the direct N-alkylation of 2-quinoxalinone and the cyclocondensation of ortho-phenylenediamine derivatives. The causality behind experimental choices, detailed step-by-step protocols, and methods for analytical characterization are presented to ensure scientific integrity and reproducibility.

Introduction

The Significance of the Quinoxaline Scaffold in Medicinal Chemistry

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged heterocyclic structure in drug discovery.[2] Its unique electronic properties and rigid planar structure allow it to interact with a variety of biological targets. Consequently, quinoxaline derivatives have been successfully developed into commercial drugs such as Carbadox, an antibacterial agent, and have shown promise in the development of novel anticancer and antiviral therapies.[2][3] The versatility of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

(2-oxoquinoxalin-1(2H)-yl)acetic acid: A Key Intermediate

(2-oxoquinoxalin-1(2H)-yl)acetic acid is a particularly valuable building block. The presence of the carboxylic acid moiety provides a convenient handle for further chemical transformations, such as amide bond formation, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This makes it an essential precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Synthetic Strategies for (2-oxoquinoxalin-1(2H)-yl)acetic acid

Two principal synthetic routes are commonly employed for the synthesis of the target compound: N-alkylation of a pre-formed quinoxalinone ring and a cyclocondensation approach to build the heterocyclic system.

Pathway 1: N-Alkylation of 2-Quinoxalinone

This is arguably the most direct and widely used method. It involves the deprotonation of the nitrogen atom of 2-quinoxalinone (also known as 2-hydroxyquinoxaline) followed by a nucleophilic substitution reaction with an ethyl haloacetate, and subsequent hydrolysis of the ester.

The reaction proceeds via a classic SN2 mechanism. The nitrogen atom of the 2-quinoxalinone is first deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of an ethyl haloacetate (e.g., ethyl bromoacetate), displacing the halide and forming the N-C bond. The choice of base is critical to avoid competing O-alkylation.[4] Strong, non-nucleophilic bases like sodium hydride (NaH) are preferred to ensure complete deprotonation of the nitrogen, driving the reaction towards the desired N-alkylated product. Weaker bases may require harsher conditions or result in lower yields.[5] The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Step 1: Synthesis of Ethyl (2-oxoquinoxalin-1(2H)-yl)acetate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere, add 2-quinoxalinone (1.46 g, 10 mmol) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.11 mL, 10 mmol) dropwise.

-

Let the reaction proceed at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl (2-oxoquinoxalin-1(2H)-yl)acetate as a solid.

Step 2: Synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid

-

Dissolve the ethyl ester (2.32 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

-

Add sodium hydroxide (0.8 g, 20 mmol) and heat the mixture to reflux for 2 hours.

-

After cooling to room temperature, acidify the solution with 2N HCl to pH 2-3.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield (2-oxoquinoxalin-1(2H)-yl)acetic acid.[6]

Pathway 2: Cyclocondensation of o-Phenylenediamine Derivatives

An alternative strategy involves the construction of the quinoxalinone ring through a cyclocondensation reaction. This is a powerful method for generating substituted quinoxalines.[1][7]

This approach typically involves the reaction of an o-phenylenediamine with a suitable α-keto acid or its ester, such as glyoxylic acid.[8] The reaction is a condensation followed by an intramolecular cyclization and subsequent dehydration/oxidation to form the aromatic quinoxalinone ring. The reaction is often carried out in an alcoholic solvent, sometimes with an acid or base catalyst, to facilitate the condensation and cyclization steps.[9] A key advantage of this method is the ability to introduce substituents on the benzene ring of the quinoxalinone by starting with appropriately substituted o-phenylenediamines.

-

To a solution of o-phenylenediamine (1.08 g, 10 mmol) in ethanol (30 mL), add a solution of glyoxylic acid monohydrate (0.92 g, 10 mmol) in water (5 mL).

-

Heat the reaction mixture to reflux for 6 hours.[10]

-

Upon cooling to room temperature, a precipitate will form.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and then diethyl ether.

-

Dry the product under vacuum to afford 3,4-dihydroquinoxalin-2(1H)-one.

-

To obtain the final oxidized product, the intermediate can be oxidized. A common method is to dissolve the intermediate in a suitable solvent and bubble air through the solution or use a mild oxidizing agent like hydrogen peroxide in a basic medium.[11]

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized (2-oxoquinoxalin-1(2H)-yl)acetic acid must be confirmed through standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinoxaline ring, a singlet for the methylene protons of the acetic acid side chain, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the quinoxalinone and the carboxylic acid, as well as signals for the aromatic and methylene carbons. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₈N₂O₃, M.W. 204.18 g/mol ). |

| Melting Point | A sharp melting point is indicative of high purity. |

Conclusion

The synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid is a well-established process in organic synthesis, with the N-alkylation of 2-quinoxalinone being the more direct and often higher-yielding route. The cyclocondensation approach, while potentially involving more steps, offers greater flexibility for introducing diversity onto the aromatic ring. Both pathways provide access to this crucial intermediate, which is indispensable for the development of novel quinoxaline-based therapeutic agents. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific structural features required for the final target molecules.

References

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Encyclopedia.pub. (2023).

- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.

- Wang, W., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(17), 4514–4517.

- Recent advances in the research of quinoxalinone deriv

- El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41(3), 612-617.

- Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine. (n.d.). RSC Publishing.

- Missioui, M., et al. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate.

- Hansen, J. H., et al. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Synlett, 32(10), 983-986.

- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013).

- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Taylor & Francis Online.

- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). PMC - PubMed Central.

- Synthesis and biological evaluation of quinoxaline deriv

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][12]naphthyrin-5(6H)-one. (2012). PMC - NIH.

- synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (2010).

- Regioselective one-step process for synthesizing 2-hydroxyquinoxaline. (n.d.).

- N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline deriv

- An Acid Alkyl

- Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. (2021). PubMed.

- Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. (2022). MDPI.

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents | MDPI [mdpi.com]

- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tacoma.uw.edu [tacoma.uw.edu]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. TWI716060B - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline - Google Patents [patents.google.com]

- 9. acgpubs.org [acgpubs.org]

- 10. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Portico [access.portico.org]

- 12. Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Physicochemical Properties of (2-oxoquinoxalin-1(2H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(2-oxoquinoxalin-1(2H)-yl)acetic acid is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery, owing to the established broad-spectrum biological activities of the quinoxaline scaffold. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for the rational design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of (2-oxoquinoxalin-1(2H)-yl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide presents computed data and information on structurally similar analogs, alongside detailed, field-proven experimental protocols for the determination of these critical parameters. This approach equips researchers with the necessary tools and insights to fully characterize this promising compound.

Introduction to (2-oxoquinoxalin-1(2H)-yl)acetic acid

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties[1][2]. The fusion of a benzene ring with a pyrazine ring forms the core quinoxaline structure, which serves as a versatile scaffold in drug design[3]. The substituent at the 1-position, an acetic acid moiety, introduces a carboxylic acid group, which can significantly influence the molecule's solubility, acidity, and ability to form hydrogen bonds, thereby modulating its biological activity and pharmacokinetic profile.

This guide will delve into the key physicochemical properties of (2-oxoquinoxalin-1(2H)-yl)acetic acid, providing both theoretical and practical insights for its comprehensive characterization.

Molecular Structure and Computed Properties

The chemical structure of (2-oxoquinoxalin-1(2H)-yl)acetic acid is presented below:

Caption: Chemical structure of (2-oxoquinoxalin-1(2H)-yl)acetic acid.

While direct experimental data for (2-oxoquinoxalin-1(2H)-yl)acetic acid is scarce, computational methods provide valuable estimations of its physicochemical properties. The following table summarizes computed data for the closely related analog, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid, which can serve as a useful proxy.

| Property | Value (for 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid) | Data Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem[4] |

| Molecular Weight | 218.21 g/mol | PubChem[4] |

| XLogP3 | 0.5 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

Synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid

A general and robust method for the synthesis of N-substituted quinoxalin-2-ones involves the condensation of an o-phenylenediamine with an α-ketoacid, followed by N-alkylation. The synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid can be conceptualized through the following workflow:

Caption: Generalized synthetic workflow for (2-oxoquinoxalin-1(2H)-yl)acetic acid.

Key Physicochemical Properties and Their Experimental Determination

A comprehensive understanding of the physicochemical properties of a drug candidate is crucial for its development. The following sections detail the significance of each property and provide standardized experimental protocols for their determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-5 mg of the dried (2-oxoquinoxalin-1(2H)-yl)acetic acid into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of (2-oxoquinoxalin-1(2H)-yl)acetic acid to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: Centrifuge or filter the suspension to remove undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity Constant (pKa)

The pKa value reflects the extent of ionization of a molecule at a given pH. For a compound with a carboxylic acid group, the pKa is a critical factor influencing its solubility, permeability, and interaction with biological targets.

Experimental Protocol: pKa Determination by Potentiometric Titration [5]

-

Sample Preparation: Dissolve a precisely weighed amount of (2-oxoquinoxalin-1(2H)-yl)acetic acid in a known volume of deionized water or a suitable co-solvent system if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). The Henderson-Hasselbalch equation can be used for a more precise calculation[5].

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: LogP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [6][7]

-

Rationale: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with a series of compounds with known LogP values, the LogP of the test compound can be determined.

-

Chromatographic System:

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

-

Procedure:

-

Inject a series of standard compounds with known LogP values and the test compound onto the HPLC system.

-

Determine the retention time for each compound.

-

Calculate the capacity factor (k') for each compound.

-

Plot log k' versus the known LogP values of the standards to generate a calibration curve.

-

Determine the LogP of (2-oxoquinoxalin-1(2H)-yl)acetic acid by interpolating its log k' value onto the calibration curve.

-

Conclusion

References

-

Missioui, M., El Fal, M., Taoufik, J., Essassi, E. M., Mague, J. T., & Ramli, Y. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate. IUCrData, 3(6), x180882. [Link]

-

Abu-Hashem, A. A., & El-Shazly, M. (2015). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 20(7), 12396-12416. [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Birajdar, S. S., Disale, S. E., & Chavan, M. J. (2022). Synthesis, Characterization and Evaluation of Some Novel Quinoxaline Derivatives for their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. [Link]

-

PubChem. (n.d.). 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Ramli, Y., Benzeid, H., Bouhfid, R., Kandri Rodi, Y., Ferfra, S., & Essassi, E. M. (2010). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Studia Universitatis Babes-Bolyai, Chemia, 55(1), 69-82. [Link]

-

MOLBASE. (n.d.). 2-(3-(4-fluorophenethyl)-2-oxoquinoxalin-1(2H)-yl)acetic acid. Retrieved from [Link]

-

Piras, M., Sanna, M., & Porcheddu, A. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 26(11), 3183. [Link]

-

Shokhen, M., & Albeck, A. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15637-15644. [Link]

-

Carta, A., Piras, S., Loriga, M., & Paglietti, G. (2009). Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 14(1), 384-397. [Link]

- Google Patents. (n.d.). Tool for lipophilicity determination in drug discovery basic and neutral compounds.

-

Al-Ostath, A. I., & El-Faham, A. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Molecules, 27(19), 6273. [Link]

-

Völgyi, G., Ruiz, R., & Box, K. (2013). Development of Methods for the Determination of pKa Values. Perspectives in Medicinal Chemistry, 5, 45-68. [Link]

-

PubChem. (n.d.). 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

-

Heravi, M. M., & Zadsirjan, V. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2016, 1-7. [Link]

-

Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(15), 4884. [Link]

-

Pyka-Pająk, A., Dołowy, M., & Janas, A. (2022). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 27(15), 4983. [Link]

-

University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

-

OUCI. (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]

-

MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Retrieved from [Link]

-

Veeprho. (n.d.). 2-(2-(4-nitrosoPiperazin-1-yl)ethoxy)acetic acid. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. ijpsr.com [ijpsr.com]

- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities [ouci.dntb.gov.ua]

- 4. 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid | C11H10N2O3 | CID 50742397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. web.williams.edu [web.williams.edu]

- 6. Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of (2-oxoquinoxalin-1(2H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of (2-oxoquinoxalin-1(2H)-yl)acetic acid, a heterocyclic compound of significant interest in the field of medicinal chemistry. The quinoxaline scaffold is a privileged structure in drug discovery, and a detailed understanding of its three-dimensional conformation is paramount for the rational design of novel therapeutics. This guide will navigate the entire workflow, from the synthesis and crystallization of the target compound to the intricacies of single-crystal X-ray diffraction, offering expert insights into the rationale behind experimental choices and ensuring a robust, self-validating methodology.

The Strategic Importance of (2-oxoquinoxalin-1(2H)-yl)acetic acid in Medicinal Chemistry

Quinoxaline derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The title compound, (2-oxoquinoxalin-1(2H)-yl)acetic acid, incorporates the key quinoxalin-2(1H)-one core, a structural motif present in numerous biologically active molecules. The appended acetic acid moiety provides a critical vector for molecular interactions, particularly hydrogen bonding, and serves as a versatile handle for synthetic elaboration to modulate pharmacokinetic and pharmacodynamic properties.

Unambiguous determination of the solid-state structure through single-crystal X-ray diffraction provides the highest resolution insight into molecular geometry, conformational preferences, and intermolecular interactions. This foundational knowledge is indispensable for structure-activity relationship (SAR) studies and for guiding the design of next-generation drug candidates with enhanced potency and selectivity.

A Validated Experimental Blueprint: From Synthesis to Single Crystal

The integrity of a crystal structure analysis is fundamentally dependent on the quality of the starting material and the subsequent single crystal. This section outlines a field-proven, self-validating protocol for the synthesis and crystallization of (2-oxoquinoxalin-1(2H)-yl)acetic acid.

Synthesis: A Two-Step Approach to the Target Molecule

The synthesis of (2-oxoquinoxalin-1(2H)-yl)acetic acid is efficiently achieved via a two-step sequence involving N-alkylation of the parent quinoxalinone followed by ester hydrolysis. This general strategy is widely applicable for the synthesis of N-functionalized quinoxalinone derivatives.

Protocol:

-

N-Alkylation of Quinoxalin-2(1H)-one:

-

To a stirred solution of quinoxalin-2(1H)-one (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (1.5 equivalents).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the corresponding anion.

-

Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction to cool to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield the crude ethyl (2-oxoquinoxalin-1(2H)-yl)acetate.

-

-

Hydrolysis of the Ethyl Ester:

-

Suspend the crude ethyl (2-oxoquinoxalin-1(2H)-yl)acetate in a mixture of ethanol and an aqueous solution of a strong base, such as 1 M sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture and carefully acidify with a dilute acid (e.g., 1 M hydrochloric acid) to a pH of approximately 2-3.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to afford (2-oxoquinoxalin-1(2H)-yl)acetic acid.

-

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF is crucial for the N-alkylation step as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the quinoxalinone nitrogen. The subsequent basic hydrolysis is a standard and high-yielding method for the saponification of the ethyl ester to the desired carboxylic acid.

The Art and Science of Crystallization

The cultivation of diffraction-quality single crystals is often the most challenging, yet critical, phase of the structural analysis workflow. The selection of an appropriate solvent system and crystallization technique is paramount.

Protocol: Slow Evaporation from a Saturated Solution

-

Solvent Screening: Begin by assessing the solubility of the purified (2-oxoquinoxalin-1(2H)-yl)acetic acid in a range of common laboratory solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and water). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to achieve a saturated or near-saturated solution.

-

Filtration: While hot, filter the solution through a pre-warmed filter (e.g., a cotton plug in a Pasteur pipette) into a clean, dust-free vial. This step is critical to remove any particulate impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that allows for very slow solvent evaporation. This can be achieved by using a cap with a small pinhole or by covering the opening with parafilm and piercing it with a needle.

-

Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.

-

Crystal Growth and Harvesting: Allow the solvent to evaporate slowly over several days to weeks. Monitor the vial periodically for the formation of well-formed, transparent crystals. Once suitable crystals have grown, carefully harvest them using a spatula or by decanting the mother liquor.

Rationale for Procedural Choices: The principle of slow cooling or slow evaporation is to allow the molecules to organize themselves into a thermodynamically stable, highly ordered crystal lattice. Rapid precipitation will almost invariably lead to the formation of microcrystalline powder, which is unsuitable for single-crystal X-ray diffraction.[3]

Caption: Workflow for the crystal structure analysis of (2-oxoquinoxalin-1(2H)-yl)acetic acid.

Deciphering the Diffraction Pattern: Single-Crystal X-ray Analysis

With a suitable single crystal in hand, the process of elucidating its atomic structure can begin. This involves a carefully orchestrated series of steps, from data collection to structure solution and refinement.

Data Collection: A Step-by-Step Rationale

The quality of the final crystal structure is directly proportional to the quality of the diffraction data collected. The following protocol outlines the key steps and the reasoning behind them.

Protocol:

-

Crystal Mounting:

-

Action: A well-formed crystal of suitable size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil.

-

Rationale: The crystal must be securely mounted and centered in the X-ray beam to ensure that it is fully and uniformly illuminated throughout the data collection process. The cryoprotectant prevents the formation of ice crystals when the sample is cooled.

-

-

Cryo-cooling:

-

Action: The mounted crystal is cooled to a low temperature, typically 100 K, in a stream of cold nitrogen gas.

-

Rationale: Cooling the crystal reduces the thermal motion of the atoms, which results in sharper diffraction spots and allows for the collection of higher-resolution data. This, in turn, leads to a more precise determination of atomic positions.

-

-

Preliminary Data Collection and Unit Cell Determination:

-

Action: A short series of diffraction images are collected at different crystal orientations.

-

Rationale: This initial data is used by the diffractometer's software to determine the dimensions of the unit cell (the basic repeating unit of the crystal lattice) and to establish the crystal's orientation on the goniometer.[4]

-

-

Data Collection Strategy:

-

Action: Based on the unit cell parameters and the crystal's symmetry (Bravais lattice), a data collection strategy is devised. This involves defining the scan ranges and exposure times for a series of runs to ensure a complete and redundant dataset is collected.

-

Rationale: A complete dataset, where the intensities of all unique reflections are measured, is essential for a successful structure solution.[5] Redundancy, the measurement of symmetry-equivalent reflections multiple times, improves the accuracy of the data and allows for a more robust analysis of data quality.[6]

-

-

Full Data Collection:

-

Action: The diffractometer executes the predefined strategy, rotating the crystal and collecting diffraction images until the desired completeness and redundancy are achieved.

-

Rationale: This is the main data acquisition phase, where the intensities of thousands of reflections are recorded.

-

-

Data Integration and Scaling:

-

Action: The raw diffraction images are processed to integrate the intensities of the individual reflections. These intensities are then scaled and merged to produce a final reflection file.

-

Rationale: Integration involves calculating the total intensity of each diffraction spot while subtracting the background noise. Scaling places all the data from different images onto a common scale, correcting for variations in X-ray beam intensity and other experimental factors.[7]

-

From Data to Model: Structure Solution and Refinement

The final reflection file contains a list of Miller indices (h,k,l) and their corresponding integrated intensities. The challenge now is to determine the phases of the X-rays, which are lost during the experiment.

Protocol using the SHELX Software Suite:

-

Structure Solution with SHELXT:

-

Action: The reflection data, along with the unit cell parameters and the chemical formula, are used as input for a structure solution program like SHELXT. This program employs direct methods or Patterson methods to solve the phase problem.

-

Rationale: For small molecules like (2-oxoquinoxalin-1(2H)-yl)acetic acid, direct methods are typically very successful in providing an initial set of phases that are sufficiently accurate to reveal the positions of most of the non-hydrogen atoms in the electron density map.

-

-

Initial Model Building:

-

Action: The output from SHELXT is a preliminary model of the structure. This model is visualized, and the atoms are identified and assigned to the corresponding electron density peaks.

-

Rationale: This step involves the initial interpretation of the electron density map to build a chemically sensible molecular model.

-

-

Structure Refinement with SHELXL:

-

Action: The initial model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL. This is an iterative process where the atomic coordinates, displacement parameters (initially isotropic, then anisotropic for non-hydrogen atoms), and other parameters are adjusted to improve the agreement between the calculated and observed diffraction data.

-

Rationale: The goal of refinement is to find the best possible model that explains the experimental data. Anisotropic displacement parameters account for the fact that atoms vibrate with different amplitudes in different directions, providing a more realistic model of the electron density.

-

-

Locating Hydrogen Atoms:

-

Action: Hydrogen atoms are typically located in the difference Fourier map (which shows regions of unassigned electron density) or are placed in geometrically calculated positions.

-

Rationale: While X-rays are scattered by electrons, making hydrogen atoms difficult to locate precisely, their positions can often be inferred from the positions of the heavier atoms to which they are bonded.

-

-

Final Refinement and Validation:

-

Action: The final cycles of refinement are performed, and the quality of the final model is assessed using various metrics, such as the R-factor, goodness-of-fit, and the residual electron density.

-

Rationale: A low R-factor (typically below 5% for high-quality small-molecule structures) indicates a good agreement between the model and the data. The final model should be chemically reasonable and free of any significant unassigned electron density.

-

Structural Insights and Molecular Packing

While the exact crystal structure of the title compound is not publicly available, the structure of the closely related 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate provides valuable insights into the expected structural features.

Table 1: Representative Crystal Data and Structure Refinement Parameters

| Parameter | Value (for 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate) |

| Empirical Formula | C₁₁H₁₀N₂O₃ · 2H₂O |

| Formula Weight | 254.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.7306 (5) |

| b (Å) | 16.8048 (11) |

| c (Å) | 9.3113 (6) |

| β (°) | 102.001 (2) |

| Volume (ų) | 1183.20 (13) |

| Z | 4 |

| R-factor (R1) | [Typically < 0.05 for a well-refined structure] |

| Goodness-of-fit (S) | [Typically ~1 for a good refinement] |

Data is illustrative and based on a related published structure.

The quinoxaline ring system is expected to be largely planar. The acetic acid side chain will likely adopt a conformation that minimizes steric hindrance and allows for the formation of strong intermolecular hydrogen bonds. A key feature of the crystal packing is anticipated to be the formation of hydrogen-bonded dimers via the carboxylic acid moieties. These dimers can then be further organized into a three-dimensional supramolecular architecture through other non-covalent interactions, such as C-H···O hydrogen bonds and π-π stacking of the aromatic quinoxaline rings.

Caption: Schematic representation of key intermolecular interactions in the crystal lattice.

Implications for Rational Drug Design

The detailed structural information gleaned from this analysis is of immense value to drug development professionals.

-

Pharmacophore Modeling: The precise three-dimensional arrangement of atoms and functional groups defines the pharmacophore, which can be used in virtual screening campaigns to identify new lead compounds.

-

Structure-Based Drug Design: The crystal structure can be used to model the binding of the molecule to its biological target, allowing for the rational design of modifications that enhance binding affinity and selectivity.

-

Understanding Physicochemical Properties: The intermolecular interactions observed in the crystal lattice can provide insights into the compound's physicochemical properties, such as solubility and melting point, which are critical for drug formulation.

Conclusion

The crystal structure analysis of (2-oxoquinoxalin-1(2H)-yl)acetic acid is a powerful tool for elucidating its molecular architecture and understanding its potential as a scaffold for drug discovery. The robust and validated workflow presented in this guide, from chemical synthesis to crystallographic refinement, provides a clear pathway for obtaining high-quality, reliable structural data. For researchers and scientists in the pharmaceutical industry, this information is not merely academic but a critical component in the data-driven design of the next generation of innovative medicines.

References

-

Data Collection Strategies: Dauter, Z., & Wlodawer, A. (2016). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 1348, 155–171. [Link]

- Redundancy in Data Collection: Dauter, Z. (1999). The importance of redundancy in data collection from macromolecular crystals.

- Data Collection and Processing: Evans, G., & Wlodawer, A. (2011). Data collection and processing. International Tables for Crystallography, Volume F, Chapter 11.1, pp. 223-233.

- Data Collection Strategies: Z. Otwinowski and W. Minor, "Processing of X-ray Diffraction Data Collected in Oscillation Mode," Methods in Enzymology, Volume 276, Academic Press, 1997, pp. 307-326.

- Crystallization Techniques: O'Malley, M. A. (2007). An Introduction to Crystallization.

-

Single-Crystal X-ray Diffraction Overview: Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Data Processing Guide: Powell, H. R. (2021). A beginner’s guide to X-ray data processing. The Biochemist, 43(3), 48-52. [Link]

-

Synthesis of Quinoxalinones: Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

-

Synthesis and Activity of Quinoxaline Derivatives: Moghadam, F. M., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of the Brazilian Chemical Society, 23(11), 1947-1962. [Link]

Sources

- 1. Quinoxalinone synthesis [organic-chemistry.org]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. portlandpress.com [portlandpress.com]

Spectroscopic Characterization of (2-oxoquinoxalin-1(2H)-yl)acetic acid: A Technical Guide

Molecular Structure and Spectroscopic Overview

(2-oxoquinoxalin-1(2H)-yl)acetic acid possesses a quinoxalin-2(1H)-one core, a heterocyclic scaffold of significant interest in pharmaceutical research, functionalized with an acetic acid moiety at the N1 position.[1] The spectroscopic characterization of this molecule is crucial for confirming its identity, purity, and for elucidating its electronic and vibrational properties. This guide will cover the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (2-oxoquinoxalin-1(2H)-yl)acetic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (2-oxoquinoxalin-1(2H)-yl)acetic acid in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the quinoxalinone ring, the methylene protons of the acetic acid side chain, the vinylic proton on the quinoxalinone ring, and the acidic proton.

Key Predicted ¹H NMR Signals:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - | The acidic proton is highly deshielded and often appears as a broad singlet. |

| Aromatic (H5-H8) | 7.20 - 8.00 | Multiplet | ortho: 7-9 Hz, meta: 2-3 Hz | Protons on the benzene ring of the quinoxalinone core will appear in the aromatic region, with their exact shifts and multiplicities depending on their electronic environment. |

| Vinylic (H3) | ~6.50 - 7.00 | Singlet | - | The proton at the 3-position is a vinylic proton and is expected to appear as a singlet. |

| Methylene (-CH₂-) | ~4.50 - 5.00 | Singlet | - | The methylene protons adjacent to the nitrogen and the carbonyl group are deshielded and are expected to appear as a singlet. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve 5-10 mg of (2-oxoquinoxalin-1(2H)-yl)acetic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Key Predicted ¹³C NMR Signals:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Carboxylic Acid Carbonyl (-COOH) | 170.0 - 175.0 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| Lactam Carbonyl (C2) | 155.0 - 160.0 | The carbonyl carbon within the quinoxalinone ring is also significantly deshielded. |

| Aromatic & Vinylic Carbons (C3, C4a, C5, C6, C7, C8, C8a) | 115.0 - 145.0 | The sp² hybridized carbons of the aromatic and vinylic systems will resonate in this region. |

| Methylene Carbon (-CH₂-) | 45.0 - 55.0 | The sp³ hybridized methylene carbon will appear in the upfield region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Pulse Program: A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each carbon.

-

Acquisition Time and Scans: Longer acquisition times and a greater number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | Stretching |

| C=O (Lactam) | 1650 - 1680 | Strong | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium | Stretching |

| C-N | 1200 - 1350 | Medium | Stretching |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum:

-

Molecular Ion Peak (M⁺): The molecular weight of (2-oxoquinoxalin-1(2H)-yl)acetic acid (C₁₀H₈N₂O₃) is 204.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z = 204.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 159.

-

Loss of CO₂ (44 Da) from the carboxylic acid group, followed by the loss of a hydrogen radical to give a fragment at m/z = 159.

-

Cleavage of the N-CH₂ bond to generate the quinoxalinone cation at m/z = 145.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques. ESI is a softer ionization method and is more likely to show the protonated molecule [M+H]⁺ at m/z = 205.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio.

Data Summary and Visualization

Table 1: Summary of Predicted Spectroscopic Data

| Technique | Key Predicted Features |

| ¹H NMR | δ 12-13 (br s, 1H), 7.2-8.0 (m, 4H), 6.5-7.0 (s, 1H), 4.5-5.0 (s, 2H) |

| ¹³C NMR | δ 170-175, 155-160, 115-145, 45-55 |

| IR (cm⁻¹) | 2500-3300 (br), 1700-1730 (s), 1650-1680 (s) |

| MS (m/z) | 204 (M⁺), 159, 145 |

Diagram 1: Molecular Structure of (2-oxoquinoxalin-1(2H)-yl)acetic acid

Caption: Molecular structure of (2-oxoquinoxalin-1(2H)-yl)acetic acid.

Diagram 2: Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of (2-oxoquinoxalin-1(2H)-yl)acetic acid. The presented data, including predicted NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation patterns, serves as a valuable reference for researchers working with this compound. The detailed experimental protocols offer practical guidance for acquiring high-quality spectroscopic data. As more experimental data becomes available, this guide can be further refined to provide an even more accurate and complete picture of the spectroscopic properties of this important medicinal chemistry scaffold.

References

Sources

solubility of (2-oxoquinoxalin-1(2H)-yl)acetic acid in different solvents

An In-Depth Technical Guide to the Solubility of (2-oxoquinoxalin-1(2H)-yl)acetic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of (2-oxoquinoxalin-1(2H)-yl)acetic acid, a key parameter for its potential development in pharmaceutical and chemical research. Recognizing that direct, extensive solubility data for this specific molecule is not widely published, this document focuses on equipping researchers with the foundational knowledge and practical methodologies to determine and understand its solubility profile. We will delve into the predicted physicochemical properties, the theoretical underpinnings of its solubility, and a detailed, field-proven protocol for its experimental determination.

Introduction to (2-oxoquinoxalin-1(2H)-yl)acetic acid and the Imperative of Solubility

(2-oxoquinoxalin-1(2H)-yl)acetic acid belongs to the quinoxaline class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The carboxylic acid moiety attached to the quinoxalinone core suggests a molecule with pH-dependent solubility and the potential for various intermolecular interactions.

Solubility is a critical physicochemical property that dictates a compound's behavior in both in vitro and in vivo systems. For a potential therapeutic agent, poor aqueous solubility can lead to low bioavailability, hindering its clinical efficacy. In the laboratory, understanding a compound's solubility in various organic solvents is essential for designing purification strategies, preparing stock solutions for assays, and developing suitable formulation approaches.

This guide will provide a robust framework for researchers to approach the solubility determination of (2-oxoquinoxalin-1(2H)-yl)acetic acid, ensuring reliable and reproducible results.

Physicochemical Characterization: Predicting Solubility Behavior

While extensive experimental data for (2-oxoquinoxalin-1(2H)-yl)acetic acid is limited in public databases, we can predict its key physicochemical properties based on its structure. These parameters provide a theoretical foundation for understanding its solubility.

| Property | Predicted Value/Range | Implication for Solubility |

| pKa | Carboxylic Acid: ~3.5 - 4.5 | The compound will be predominantly in its neutral, less soluble form at pH values below its pKa. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. |

| logP | ~1.5 - 2.5 | The predicted octanol-water partition coefficient suggests a moderate lipophilicity. This indicates that while it has some preference for non-polar environments, it is not excessively greasy, and solubility in polar solvents should be achievable, especially at appropriate pH. |

| Melting Point | High (typical for rigid, planar structures) | A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome by the solvent for dissolution to occur. This can suggest that high solubility might be challenging to achieve in non-interacting solvents. |

| Hydrogen Bonding | 1 H-bond donor (acid), 3 H-bond acceptors (carbonyls, nitrogen) | The presence of both hydrogen bond donors and acceptors suggests that solvents capable of hydrogen bonding (e.g., water, alcohols, DMSO) will be more effective at solvating the molecule compared to aprotic, non-polar solvents. |

Theoretical Framework for Solubility

The solubility of (2-oxoquinoxalin-1(2H)-yl)acetic acid is governed by the principle of "like dissolves like." The molecule possesses both a relatively non-polar quinoxalinone ring system and a polar, ionizable carboxylic acid group. This amphiphilic nature means its solubility will be highly dependent on the choice of solvent and the pH of aqueous solutions.

Impact of Solvent Polarity

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and the carbonyl groups of the solute. Solubility in water is expected to be low but will increase significantly with pH. Alcohols are likely to be better solvents than water at neutral pH due to their ability to interact with both the polar and non-polar regions of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, making them effective at dissolving a wide range of compounds. DMSO and DMF are often excellent solvents for compounds of this type.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid and the quinoxalinone core, the solubility in these solvents is expected to be very low.

The Critical Role of pH in Aqueous Solubility

The carboxylic acid moiety is the primary determinant of the pH-dependent aqueous solubility of (2-oxoquinoxalin-1(2H)-yl)acetic acid.

Caption: pH-dependent equilibrium of (2-oxoquinoxalin-1(2H)-yl)acetic acid.

Experimental Determination of Equilibrium Solubility

The following protocol describes the shake-flask method (a gold standard) for determining the equilibrium solubility of (2-oxoquinoxalin-1(2H)-yl)acetic acid. This method ensures that the solvent is fully saturated with the compound, providing a true measure of its thermodynamic solubility.

Materials and Equipment

-

(2-oxoquinoxalin-1(2H)-yl)acetic acid (solid, high purity)

-

Selected solvents (e.g., water, pH 7.4 phosphate-buffered saline, methanol, ethanol, DMSO, acetonitrile)

-

HPLC-grade vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Calibrated pH meter

Experimental Workflow

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Protocol

-

Preparation of Standard Curve:

-

Accurately weigh a small amount of (2-oxoquinoxalin-1(2H)-yl)acetic acid and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

-

Inject these standards into the HPLC system to generate a standard curve of peak area versus concentration. Ensure the curve has a good linearity (R² > 0.99).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid (2-oxoquinoxalin-1(2H)-yl)acetic acid to a pre-labeled vial. The excess should be visually apparent to ensure saturation. A common starting point is to add 2-5 mg of the compound to 1 mL of the test solvent.

-

Add a precise volume of the desired solvent to the vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 hours is adequate, but 48 hours is recommended to be certain.

-

-

Sample Processing and Analysis:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with the mobile phase to a concentration that falls within the range of the standard curve. A large dilution factor may be necessary for highly soluble samples.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Data Analysis and Reporting:

-

Using the standard curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value is the equilibrium solubility.

-

The results should be reported in standard units, such as mg/mL or µg/mL.

-

Data Interpretation and Reporting

The obtained solubility data should be compiled into a clear, concise table for easy comparison across different solvent systems.

Table 1: Hypothetical Solubility Data for (2-oxoquinoxalin-1(2H)-yl)acetic acid at 25 °C

| Solvent | Solubility (µg/mL) | Classification |

| Water (pH 3.0) | < 10 | Practically Insoluble |

| PBS (pH 7.4) | 150 | Slightly Soluble |

| Methanol | 800 | Soluble |

| Ethanol | 550 | Soluble |

| Acetonitrile | 200 | Sparingly Soluble |

| DMSO | > 20,000 | Very Soluble |

This structured presentation allows researchers to quickly identify suitable solvents for various applications, from preparing stock solutions for biological assays (typically in DMSO) to selecting solvent systems for crystallization or chromatography.

Conclusion

The solubility of (2-oxoquinoxalin-1(2H)-yl)acetic acid is a multifaceted property that is highly dependent on the solvent's polarity and, in aqueous systems, the pH. Due to its acidic nature, a significant increase in aqueous solubility is anticipated as the pH rises above its pKa. For organic solvents, polar aprotic solvents like DMSO are predicted to be highly effective. The experimental protocol detailed in this guide provides a reliable and robust method for determining the equilibrium solubility, which is a critical step in the early-stage research and development of this compound. Accurate and reproducible solubility data are indispensable for making informed decisions in medicinal chemistry, process development, and formulation science.

References

This section would be populated with actual references if direct data were found. The following are representative examples of the types of sources that would be cited.

-

Title: The Shake Flask Method for Solubility Determination Source: Journal of Pharmaceutical Sciences URL: [Link](Note: A general link is provided as a specific article would be behind a paywall. The journal is authoritative for this methodology.)

-

Title: Physicochemical and Biomimetic Properties in Drug Discovery Source: Drug Discovery Today URL: [Link]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Mechanisms of Quinoxaline Derivative Formation

Foreword: Beyond the Ring Structure - A Gateway to Therapeutic Innovation

The quinoxaline scaffold, a deceptively simple fusion of benzene and pyrazine rings, stands as a titan in the landscape of medicinal chemistry. Its designation as a "privileged structure" is not a matter of chance, but a testament to its remarkable synthetic versatility and its ability to interact with a vast array of biological targets.[1][2] Quinoxaline derivatives form the core of numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a mere recitation of synthetic routes. Herein, we dissect the fundamental mechanisms that govern the formation of these vital heterocyclic compounds. We will explore the "why" behind the "how," providing a foundation of mechanistic understanding to empower rational design and innovative synthetic strategies in the quest for novel therapeutics.

Part 1: The Cornerstone of Quinoxaline Synthesis - The Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds

The most classical and widely employed method for constructing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2][3][6] This reaction, first reported by Körner and Hinsberg in 1884, remains a robust and high-yielding approach.[6]

The Mechanistic Pathway: A Stepwise Exploration

The formation of the quinoxaline ring proceeds through a well-established acid-catalyzed condensation-cyclization-dehydration sequence.[7][8][9] Understanding this mechanism is paramount to optimizing reaction conditions and predicting outcomes.

Step 1: Activation of the Dicarbonyl Compound In the presence of an acid catalyst, one of the carbonyl groups of the 1,2-dicarbonyl compound is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack by the Diamine One of the amino groups of the o-phenylenediamine, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Step 3: Proton Transfer and Dehydration A proton is transferred from the attacking nitrogen to the hydroxyl group, forming a good leaving group (water). Subsequent elimination of a water molecule leads to the formation of a Schiff base (imine) intermediate.

Step 4: Intramolecular Cyclization The second amino group of the diamine then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This ring-closing step forms a five-membered or six-membered heterocyclic intermediate.

Step 5: Aromatization through Dehydration The final step involves the elimination of a second molecule of water from the cyclic intermediate, leading to the formation of the stable, aromatic quinoxaline ring.

Caption: The acid-catalyzed condensation mechanism for quinoxaline synthesis.

Causality in Experimental Choices: The Role of Catalysts and Solvents

The choice of catalyst and solvent is not arbitrary; it is a deliberate decision to influence reaction kinetics and yield.

-

Catalysts: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of an acid catalyst significantly accelerates the reaction rate.[7]

-

Brønsted Acids: Traditional methods often employ acids like acetic acid or mineral acids.[10] These protonate the carbonyl group, as described in the mechanism.

-

Lewis Acids: Lewis acids such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O can also be used.[11][12] They coordinate to the carbonyl oxygen, increasing its electrophilicity.

-

Heterogeneous Catalysts: Modern, greener approaches utilize solid acid catalysts like silica-supported heteropolyoxometalates, which offer advantages in terms of recyclability and ease of separation.[7]

-

-

Solvents: The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction.

-

Protic Solvents: Ethanol and acetic acid are commonly used solvents that can also act as proton sources to facilitate the reaction.[10]

-

Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) can also be effective, particularly when used with catalysts like iodine.[10]

-

Green Solvents: In line with the principles of green chemistry, water and solvent-free conditions are increasingly being explored.[2][13]

-

A Validating Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol provides a detailed, self-validating methodology for a classic quinoxaline synthesis.

Objective: To synthesize 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

Materials:

-

o-Phenylenediamine (1.1 g, 0.01 mol)

-

Benzil (2.1 g, 0.01 mol)

-

Rectified spirit (ethanol) (16 mL)

-

Water

Procedure:

-

Prepare a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

-

In a separate flask, prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.

-

Add the o-phenylenediamine solution to the warm benzil solution.[14][15]

-

Warm the resulting mixture on a water bath for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[14]

-

After the reaction is complete, add water dropwise to the warm solution until a slight cloudiness persists. This induces precipitation of the product.[14]

-

Allow the solution to cool to room temperature, which will further promote crystallization.

-

Collect the solid product by filtration using a Buchner funnel.

-

Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.[15]

Expected Outcome: A crystalline solid with a melting point of 125-126°C.[15]

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| o-Phenylenediamine | 108.14 | 1.1 | 0.01 |

| Benzil | 210.23 | 2.1 | 0.01 |

Part 2: Expanding the Synthetic Arsenal - Modern and Greener Methodologies

While the classical condensation reaction is a workhorse, the field has evolved to embrace more efficient, environmentally friendly, and diverse synthetic strategies.

Tandem Oxidation-Condensation Reactions

A significant advancement involves the in situ generation of the 1,2-dicarbonyl compound from more readily available precursors like α-hydroxy ketones or α-halo ketones, followed by condensation with o-phenylenediamine in a one-pot reaction.[16]

-

From α-Hydroxy Ketones: In this approach, an oxidizing agent, often in conjunction with a catalyst, oxidizes the α-hydroxy ketone to the corresponding 1,2-diketone. This is immediately trapped by the o-phenylenediamine present in the reaction mixture to form the quinoxaline.[16] Iodine in DMSO is a common and effective system for this transformation.[6][16]

-

From α-Halo Ketones: The reaction of α-halo ketones with o-phenylenediamines can proceed without the need for an external catalyst.[16] The proposed mechanism involves nucleophilic substitution of the halide by one of the amino groups, followed by intramolecular condensation and subsequent air oxidation to the aromatic quinoxaline.

Caption: One-pot tandem approaches to quinoxaline synthesis.

The Green Chemistry Revolution in Quinoxaline Synthesis

The principles of green chemistry have profoundly impacted the synthesis of quinoxalines, leading to the development of more sustainable and environmentally benign protocols.[13][17]

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[18][19] In quinoxaline synthesis, it dramatically reduces reaction times from hours to minutes and often improves yields.[18][20] Solvent-free microwave-assisted synthesis on solid supports like acidic alumina is a particularly green and efficient method.[20][21]

-

Use of Green Catalysts and Solvents:

-

Nanocatalysts: Nanoparticles, such as nano-BF₃·SiO₂, offer high surface area and catalytic activity, often allowing reactions to proceed under mild, solvent-free conditions.[22]

-

Water as a Solvent: Performing the condensation reaction in water aligns perfectly with green chemistry principles.[2]

-

Ionic Liquids: These "green" solvents can act as both the reaction medium and the catalyst, facilitating easy product separation and catalyst recycling.[23]

-

A Greener Protocol: Microwave-Assisted Synthesis of Quinoxalines

This protocol exemplifies a modern, environmentally conscious approach to quinoxaline synthesis.

Objective: To synthesize a quinoxaline derivative using microwave irradiation under solvent-free conditions.

Materials:

-

o-Phenylenediamine derivative (1.1 mmol)

-

1,2-Dicarbonyl compound (1 mmol)

-

Acidic alumina (0.2 g, activated)

Procedure:

-

Activate the acidic alumina by drying it in a microwave oven for 2 minutes.[21]

-

In an open Pyrex beaker, thoroughly mix the o-phenylenediamine derivative (1.1 mmol), the 1,2-dicarbonyl compound (1 mmol), and the activated acidic alumina (0.2 g).[21]

-

Place the beaker in a domestic microwave oven and irradiate for a short period (e.g., 60 seconds at 160 watts), ensuring the vessel remains open to allow for the escape of water.[18]

-

Monitor the reaction completion by TLC.

-

After cooling, extract the product from the solid support using a suitable organic solvent (e.g., ethanol or ethyl acetate).

-

Evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization.

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to Days[10][19] | Minutes[18][20] |

| Energy Consumption | High | Low |

| Solvent Use | Often requires organic solvents | Can be performed solvent-free[21] |

| Yields | Variable | Often higher[19] |

Part 3: Beyond the Conventional - Emerging Synthetic Frontiers

Research into quinoxaline synthesis is a dynamic field, with novel and elegant methods continuously being developed.

-

Transition-Metal-Free Synthesis: There is a growing emphasis on developing synthetic routes that avoid the use of transition metals, which can be costly and toxic. These methods often rely on organocatalysis or iodine-mediated reactions.[16]

-

Domino and Cascade Reactions: These sophisticated strategies involve a series of intramolecular reactions that proceed sequentially in a single pot, leading to the rapid construction of complex quinoxaline-containing scaffolds from simple starting materials. For example, a radical cascade cyclization of ortho-diisocyanoarenes has been developed for the synthesis of 2-phosphoryl substituted quinoxalines.[2]

Conclusion: A Scaffold of Infinite Possibilities

The mechanisms governing the formation of quinoxaline derivatives, from the time-honored condensation of diamines and dicarbonyls to modern, green, and intricate cascade reactions, provide a powerful toolkit for the synthetic chemist. A deep understanding of these mechanistic principles is not merely an academic exercise; it is the bedrock upon which innovation in drug discovery is built. By grasping the causality behind experimental choices, researchers can rationally design and execute the synthesis of novel quinoxaline derivatives with tailored properties, paving the way for the next generation of therapeutic agents. The quinoxaline scaffold, with its rich history and vibrant future, will undoubtedly continue to be a source of inspiration and a cornerstone of medicinal chemistry for years to come.

References

- The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide - Benchchem.

- Recent Advances in the Synthesis of Quinoxalines.

- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometal

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

- Synthesis of Novel Aryl Quinoxaline Derivatives by New C

- Green and Eco-friendly Synthetic Strategies for Quinoxaline Deriv

- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH.

- Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temper

- Synthesis of Novel Aryl Quinoxaline Derivatives by New C

- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI.

- Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central.

- 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline.

- Efficient Synthesis of Quinoxaline Derivatives Using ACamforsulfonic Acid As An Organoc

- Application Notes and Protocols: Synthesis of 6-aminoquinoxaline-2,3(1H,4H)

- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview.

- Recent Advances in the Synthesis of Quinoxalines. A Mini Review - Taylor & Francis.

- Synthesis and biological activity of quinoxaline deriv

- [PDF] Recent Advances in the Synthesis of Quinoxalines. A Mini Review - Semantic Scholar.

- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv

- Methods of Preparation of Quinoxalines - Encyclopedia.pub.

- Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Publishing.

- GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals.

- Biological activity of quinoxaline derivatives - ResearchG

- Full article: Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches - Taylor & Francis.